![molecular formula C14H12BrN5OS2 B3556288 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3556288.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Description
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a derivative of a class of compounds that have been synthesized to study their pharmacological activities . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, as well as their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Synthesis Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesis process involves the use of various chemical reactions to create the desired compound .Molecular Structure Analysis
The molecular structure of these compounds has been confirmed through various methods, including physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact details of these reactions are not provided in the available literature.Future Directions
The future directions for these compounds could involve further studies to better understand their mechanism of action and to evaluate their potential as antimicrobial and anticancer agents . Furthermore, the molecular docking study demonstrated that certain compounds displayed good docking score within the binding pocket of the selected PDB ID and has the potential to be used as lead compounds for rational drug designing .
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5OS2/c1-8-16-14(20-19-8)23-7-12(21)18-13-17-11(6-22-13)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,19,20)(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQFYXRKQJCPIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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